Comparative Antitussive Efficacy: Dimemorfan Demonstrates 3x Greater Potency Than Codeine
In preclinical animal models of cough, dimemorfan exhibits up to three times greater potency than the opioid antitussive codeine [1]. It demonstrates antitussive efficacy equivalent to dextromethorphan [1]. Clinical trials further validate this finding, with one study reporting a clinical response rate of 81.02% for dimemorfan compared to 84.26% for dextromethorphan, indicating comparable efficacy in human subjects [2].
| Evidence Dimension | Antitussive potency (animal models) |
|---|---|
| Target Compound Data | Potent antitussive effect; up to 3x more potent than codeine |
| Comparator Or Baseline | Codeine (baseline) and Dextromethorphan (comparator) |
| Quantified Difference | 3x potency increase vs. codeine; equivalent potency vs. dextromethorphan (ED50 values not directly provided, but class-level inference from cited studies). |
| Conditions | Preclinical antitussive assays (specific methodology not detailed in review). |
Why This Matters
This data justifies the selection of dimemorfan as a potent, non-opioid alternative for antitussive research and formulation, particularly where avoiding the regulatory and safety liabilities of codeine is a priority.
- [1] Ida H. The nonnarcotic antitussive drug dimemorfan: a review. Clin Ther. 1997;19(2):215-31. PMID: 9152562. View Source
- [2] Evaluation of clinical curative effect and safety of dimemorfan phosphate in the treatment of dry cough. (as cited in search result 5 from caod.oriprobe.com). View Source
